Dodecaethylene glycol

Catalog No.
S538884
CAS No.
6790-09-6
M.F
C24H50O13
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecaethylene glycol

CAS Number

6790-09-6

Product Name

Dodecaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H50O13

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2

InChI Key

WRZXKWFJEFFURH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PEG13

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

The exact mass of the compound Dodecaethylene glycol is 546.3251 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecaethylene glycol (PEG12), CAS 6790-09-6, is a discrete, monodisperse polyethylene glycol consisting of exactly 12 ethylene oxide units with a defined molecular weight of 546.65 g/mol. Unlike traditional polymeric PEGs, this compound offers ≥95% oligomer purity, providing absolute structural precision for advanced synthetic applications . It features two terminal hydroxyl groups that enable bifunctional derivatization, making it a highly versatile cross-linking reagent and structural scaffold [1]. Its primary procurement value lies in its exact stoichiometry, high aqueous solubility, and ability to act as a precise spatial spacer or hydrophobicity-masking entity in bioconjugation, without the batch-to-batch variability inherent to polydisperse mixtures.

Substituting discrete PEG12 with a polydisperse equivalent like PEG-600 introduces a Gaussian distribution of chain lengths, which severely compromises chromatographic purification, complicates exact mass spectrometry validation, and results in heterogeneous drug-to-antibody ratios (DAR) during bioconjugation . Furthermore, substituting PEG12 with shorter discrete chains (e.g., PEG4) often fails to provide sufficient hydrodynamic volume to shield highly hydrophobic payloads, leading to rapid systemic clearance and aggregation . Conversely, overcompensating with longer chains like PEG24 can impede tissue penetration, reduce target binding affinity due to steric hindrance, and unnecessarily complicate manufacturing workflows . PEG12 provides a validated structural sweet spot that balances solubility enhancement with optimal pharmacokinetic retention .

Pharmacokinetic Optimization in High-DAR Bioconjugates

In the development of highly loaded (DAR 8) bioconjugates, the length of the PEG linker is critical for masking payload hydrophobicity and preventing rapid systemic clearance. Experimental data demonstrates that conjugates lacking a PEG spacer or utilizing short chains (PEG4) exhibit rapid clearance rates [1]. Incorporating a PEG12 side chain effectively shields the payload, reducing the clearance rate to a highly stable plateau [1]. Crucially, a lead PEGylated glucuronide-MMAE linker utilizing a PEG12 side chain was identified as optimal for enabling highly potent, homogeneous DAR 8 conjugates with a maximized therapeutic window and minimal transient weight loss in vivo, outperforming shorter PEG variants [1].

Evidence DimensionPlasma clearance and in vivo tolerability for DAR 8 conjugates
Target Compound DataPEG12 provides stable pharmacokinetic exposure and minimal transient weight loss over 9 days
Comparator Or BaselinePEG4 or no PEG (exhibit rapid plasma clearance and suboptimal in vivo activity)
Quantified DifferencePEG12 significantly reduces clearance to a stable baseline, providing a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs
ConditionsIn vivo preclinical evaluation in mice/rats using DAR 8 antibody-drug conjugates

Selecting PEG12 ensures that highly hydrophobic payloads do not cause premature systemic clearance, directly securing the viability of high-DAR therapeutic assets.

Structural Homogeneity vs. Polydisperse PEG-600

Traditional polymeric PEGs like PEG-600 are synthesized via bulk polymerization, resulting in a polydisperse mixture of chain lengths that average 600 Da but contain significant fractions of n=10 to n=14 oligomers. In contrast, discrete Dodecaethylene glycol is synthesized to an exact chain length (n=12), yielding ≥95% oligomer purity and a precise molecular weight of 546.65 Da. This absolute monodispersity eliminates the broad, overlapping peaks seen in LC-MS analysis of polydisperse PEGs, allowing for single-peak chromatographic resolution .

Evidence DimensionOligomer purity and molecular weight precision
Target Compound Data≥95% discrete oligomer purity (exact MW 546.65 Da)
Comparator Or BaselinePEG-600 (polydisperse mixture of varying MWs)
Quantified DifferencePEG12 provides a single discrete molecule, whereas PEG-600 provides a statistical distribution of multiple chain lengths
ConditionsAnalytical chromatography and mass spectrometry validation

Procurement of monodisperse PEG12 is mandatory for GMP manufacturing of targeted therapeutics where exact stoichiometry and reproducible analytical profiles are regulatory requirements.

Pendant Architecture Superiority over Linear PEG24

The orientation and length of PEG linkers profoundly impact the physical stability of conjugates. When comparing a branched/pendant PEG12 architecture to a longer linear PEG24 linker, the pendant PEG12 configuration demonstrates superior performance at high drug loadings [1]. Specifically, ADCs featuring a branched pendant PEG12 linker exhibited significantly lower clearance rates and better physical stability compared to those using a linear PEG24 linker at DAR 8[2]. The linear PEG24 approach can inadvertently expose the hydrophobic payload to the aqueous medium, increasing overall hydrophobicity, whereas the pendant PEG12 effectively wraps and shields the payload [1].

Evidence DimensionHydrophobicity masking and clearance efficiency at DAR 8
Target Compound DataPendant PEG12 provides effective payload shielding and lower clearance
Comparator Or BaselineLinear PEG24 (exhibits increased overall hydrophobicity and faster clearance)
Quantified DifferencePendant PEG12 outperforms linear PEG24 in shielding efficiency and physical stability at high drug-to-antibody ratios
ConditionsPharmacokinetic evaluation of DAR 8 ADCs with pendant vs. linear linker architectures

Buyers designing complex linker-payloads should prioritize PEG12 for branched architectures over longer linear chains to prevent aggregation and maintain optimal circulation times.

Hydrophobicity-Masking Side Chains in High-DAR ADCs

Directly following from its ability to reduce plasma clearance, PEG12 is highly recommended as a pendant side chain in glucuronide- or peptide-cleavable linkers. It provides the necessary hydrodynamic shielding for hydrophobic payloads (like MMAE) without the excessive viscosity or manufacturing complications of PEG24 [1].

PROTAC Linker Synthesis

PEG12 is frequently procured as a precise spatial spacer to connect E3 ligase recruiters with target protein binders. Its exact 12-unit length provides a defined distance that optimizes the formation of the critical ligase-PROTAC-target ternary complex, a requirement that polydisperse PEGs cannot reliably fulfill .

Precision Surface Functionalization and Crosslinking

Due to its bifunctional hydroxyl termini and absolute monodispersity, PEG12 is utilized to create uniform hydrophilic lawns on solid supports or nanoparticles. This prevents non-specific binding and allows for the precise, stoichiometric attachment of affinity ligands, outperforming variable-length polymeric PEGs .

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

546.32514165 Da

Monoisotopic Mass

546.32514165 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Dodecaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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